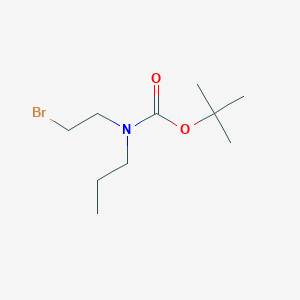
2-(3,3-Difluoropiperidin-1-yl)acetic acid
Descripción general
Descripción
2-(3,3-Difluoropiperidin-1-yl)acetic acid is a chemical compound with the formula C7H11F2NO2 and a molecular weight of 179.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(3,3-Difluoropiperidin-1-yl)acetic acid can be represented by the SMILES notation: O=C(O)CN(CCC1)CC1(F)F .Physical And Chemical Properties Analysis
2-(3,3-Difluoropiperidin-1-yl)acetic acid is a solid substance . Its molecular weight is 179.16 .Aplicaciones Científicas De Investigación
Fluorinated Piperidine Acetic Acids in Gamma-Secretase Modulation
Fluorinated piperidine acetic acids, specifically difluoropiperidine acetic acids, are noted for their role as modulators of gamma-secretase, an enzyme complex pivotal in various biological processes, including the development of Alzheimer's disease. The synthesis of 2-aryl-3,3-difluoropiperidine analogs involves a unique beta-difluorination process, leading to compounds that exhibit selective lowering of Abeta42, a peptide implicated in Alzheimer's, in genetic mouse models. Furthermore, the compounds have been evaluated for safety, demonstrating a lack of Notch-related adverse effects in animal studies (Stanton et al., 2010).
Synthesis of 3,3-Difluoropiperidines
The synthesis of 3,3-difluoropiperidines, including the structural variant of 2-(3,3-Difluoropiperidin-1-yl)acetic acid, is challenging yet crucial due to the compound's significance in organic and medicinal chemistry. A novel synthetic pathway was developed for these compounds, starting from delta-chloro-alpha,alpha-difluoroimines, leading to valuable 3,3-difluoropiperidines. This methodology was also employed in the first synthesis of N-protected 3,3-difluoropipecolic acid, a novel fluorinated amino acid (Verniest et al., 2008).
Propiedades
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-1-3-10(5-7)4-6(11)12/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCZGFDNELOHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropiperidin-1-yl)acetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)
